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Compound of Interest

Compound Name: ST-836

Cat. No.: B611022

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance
the in vivo persistence of FT836, an off-the-shelf, iPSC-derived CAR T-cell therapy targeting
MICA/B.[1]

Frequently Asked Questions (FAQSs)

Q1: What is the underlying mechanism of FT836 that promotes its persistence in vivo?

Al: FT836 is engineered with a novel "Sword & Shield" technology designed to promote
functional persistence, even without conditioning chemotherapy.[1][2] This system has two key
components:

e Sword (Alloimmune Defense Receptor - ADR): This is a 4-1BB-targeted CAR that enables
FT836 to recognize and eliminate host alloreactive immune cells that would otherwise reject
it.[2]

o Shield (CD58 Knockout): The elimination of CD58 expression on FT836 cells prevents host
T-cell recognition and subsequent attack, shielding the CAR T-cells from the host's immune
response.[2]

This dual mechanism allows FT836 to persist and maintain its anti-tumor activity in the
presence of a host immune system.[3]
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Q2: How does FT836 overcome common tumor escape mechanisms related to its target?

A2: FT836 targets MICA/B, stress proteins expressed on a wide range of solid tumors.[1][4] A
common way tumors evade the immune system is by cleaving and shedding MICA/B from their
surface.[4] FT836 is uniquely designed to bind to the a3 domain of MICA/B, a region resistant
to this shedding.[1][4] This stabilizes MICA/B expression on the tumor cell surface, ensuring a
consistent target for FT836 and inducing robust cytolytic killing.[1][4]

Q3: Can the persistence and efficacy of FT836 be enhanced with combination therapies?

A3: Yes, preclinical data suggests that the anti-tumor activity of FT836 can be enhanced when
used in combination with standard-of-care regimens. Treatment of tumor cells with
chemotherapy or radiation therapy has been shown to increase the expression of MICA/B on
the cell surface, thereby providing more targets for FT836 and enhancing its cytolytic activity.[4]
A Phase 1 clinical trial is currently evaluating FT836 alone and in combination with
chemotherapy and monoclonal antibodies in patients with advanced solid tumors.[5]

Q4: Is lymphodepletion required for FT836 to persist?

A4: FT836 is engineered to promote functional persistence without the need for conditioning
chemotherapy (lymphodepletion).[2] The "Sword & Shield" technology is designed to allow
FT836 to thrive despite the presence of host alloreactive T cells.[1][3]

Troubleshooting Guide

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.fatetherapeutics.com/pipeline/immuno-oncology-candidates/ft836/
https://synapse.patsnap.com/blog/fate-therapeutics-presents-preclinical-data-on-micab-targeted-car-t-cell-therapy-ft836
https://synapse.patsnap.com/blog/fate-therapeutics-presents-preclinical-data-on-micab-targeted-car-t-cell-therapy-ft836
https://www.fatetherapeutics.com/pipeline/immuno-oncology-candidates/ft836/
https://synapse.patsnap.com/blog/fate-therapeutics-presents-preclinical-data-on-micab-targeted-car-t-cell-therapy-ft836
https://www.fatetherapeutics.com/pipeline/immuno-oncology-candidates/ft836/
https://synapse.patsnap.com/blog/fate-therapeutics-presents-preclinical-data-on-micab-targeted-car-t-cell-therapy-ft836
https://synapse.patsnap.com/blog/fate-therapeutics-presents-preclinical-data-on-micab-targeted-car-t-cell-therapy-ft836
https://www.withpower.com/trial/phase-1-carcinoma-non-small-cell-lung-9-2025-eedfb
https://www.globenewswire.com/news-release/2024/11/08/2977858/24675/en/Fate-Therapeutics-Presents-Pan-tumor-Targeting-Preclinical-Data-for-FT836-MICA-B-targeted-CAR-T-cell-Product-Candidate-at-2024-SITC-Annual-Meeting.html
https://www.fatetherapeutics.com/pipeline/immuno-oncology-candidates/ft836/
https://firstwordpharma.com/story/5910989
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Issue Potential Cause(s) Suggested Solution(s)

While FT836 is designed to
resist alloreactivity, in certain
models with supraphysiological
) ) ) o challenges, persistence may

Suboptimal FT836 persistence  High alloreactive immune cell _ _

) o ) ) be affected. Consider using

in preclinical models pressure in the animal model. _ o _
immunodeficient mouse strains
like NSG mice for initial
engraftment and persistence

studies.[6]

1. Screen various tumor cell
lines for high and stable
MICA/B expression. 2.
Consider pre-treating tumor

Low or heterogeneous MICA/B )

] cells with low-dose
expression on the target tumor o
) chemotherapy or radiation in

cell line. ) o
vitro or in vivo to upregulate
MICA/B expression before
FT836 administration, based

on preclinical findings.[4]

Perform a dose-escalation
o study to determine the optimal
Insufficient FT836 dose.
FT836 cell number for your

specific tumor model.[7]

Ensure consistent tumor cell

) o ] implantation technique and
High variability in FT836 Inconsistent tumor ) o
) monitor tumor growth to initiate
persistence across a cohort engraftment. o
FT836 treatment at a similar

tumor burden for all animals.[7]
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If using humanized models,
characterize the immune cell
Varied immune reconstitution populations in each animal
in humanized mouse models. before and after FT836
administration to correlate with

persistence.

Use a highly sensitive method
like quantitative PCR (QPCR)

for the CAR transgene or multi-

Difficulty in detecting FT836 ] ) ]
Choice of detection method. parameter flow cytometry with

cells at later time points N
specific markers for human T-
cells (e.g., hCD45, hCD3) and

the CAR construct.[6]

It is normal for CAR T-cell

numbers to decrease after the
Natural contraction phase of initial expansion phase. Focus
the T-cell response. on establishing a stable, long-

term persistence level rather

than peak numbers.[8]

Data Presentation

The following tables represent the type of quantitative data that should be collected from in vivo
persistence studies of FT836. (Note: The data presented here is illustrative and based on
qualitative descriptions from preclinical studies. Researchers should replace this with their own
experimental data.)

Table 1: In Vivo Persistence of FT836 in a Xenograft Model
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Mean FT836 Cells per pl

Mean CAR Transgene

Time Point .
Blood (Flow Cytometry) Copies per ug DNA (qPCR)
Day 7 1,500 50,000
Day 14 5,000 180,000
Day 28 2,000 75,000
Day 60 800 30,000

Table 2: Anti-Tumor Efficacy of FT836 in a Solid Tumor Xenograft Model

Treatment Group

Mean Tumor Volume (mm?)

Percent Tumor Growth

at Day 28 Inhibition
Vehicle Control 1200 N/A
FT836 (Low Dose) 450 62.5%
FT836 (High Dose) 150 87.5%
FT836 + Chemotherapy 50 95.8%

Experimental Protocols

Protocol 1: Assessment of FT836 Persistence and Efficacy in a Subcutaneous Xenograft

Mouse Model

This protocol provides a general framework. Specifics such as cell numbers and timing should

be optimized for the chosen tumor model.

e Cell Line Preparation:

o Culture a human solid tumor cell line known to express MICA/B (e.g., a lung, ovarian, or

prostate cancer cell line).[9]

o Harvest cells during the exponential growth phase.

e Tumor Implantation:
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o Implant 1-5 x 1076 tumor cells subcutaneously into the flank of immunodeficient mice
(e.g., NSG mice).[7]

o Monitor tumor growth using caliper measurements.[7]
o FT836 Administration:

o When tumors reach a predetermined size (e.g., 100-150 mm3), randomize mice into
treatment groups.

o Administer FT836 intravenously (i.v.) via the tail vein. Include a vehicle control group.
e Monitoring Persistence:
o Collect peripheral blood at regular intervals (e.g., weekly).

o Perform flow cytometry to quantify the number of human T-cells (hCD45+, hCD3+) that are
CAR-positive.

o Alternatively, perform gPCR on whole blood or peripheral blood mononuclear cells
(PBMCs) to determine the number of CAR transgene copies.

e Monitoring Efficacy:
o Measure tumor volume with calipers 2-3 times per week.[7]

o At the end of the study, tumors can be excised for histological or flow cytometric analysis
of FT836 infiltration.

Visualizations
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FT836 'Sword & Shield' Mechanism for In Vivo Persistence
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Caption: FT836 "Sword & Shield" mechanism.
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Experimental Workflow for Assessing FT836 In Vivo Persistence
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Caption: Workflow for in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b611022?utm_src=pdf-custom-synthesis
https://www.fatetherapeutics.com/pipeline/immuno-oncology-candidates/ft836/
https://www.globenewswire.com/news-release/2024/11/08/2977858/24675/en/Fate-Therapeutics-Presents-Pan-tumor-Targeting-Preclinical-Data-for-FT836-MICA-B-targeted-CAR-T-cell-Product-Candidate-at-2024-SITC-Annual-Meeting.html
https://firstwordpharma.com/story/5910989
https://synapse.patsnap.com/blog/fate-therapeutics-presents-preclinical-data-on-micab-targeted-car-t-cell-therapy-ft836
https://synapse.patsnap.com/blog/fate-therapeutics-presents-preclinical-data-on-micab-targeted-car-t-cell-therapy-ft836
https://www.withpower.com/trial/phase-1-carcinoma-non-small-cell-lung-9-2025-eedfb
https://www.withpower.com/trial/phase-1-carcinoma-non-small-cell-lung-9-2025-eedfb
https://inmuno-oncologia.ciberonc.es/media/i2hdguxf/in-vivo-car-t-cell-model_tv.pdf
https://www.protocols.io/view/in-vivo-car-t-cell-tumor-control-assay-yxmvm3qj6l3p/v1
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.878209/full
https://www.researchgate.net/publication/385578366_264_Development_of_an_off-the-shelf_MICAB-targeted_CAR_T_cell_to_overcome_a_pan-tumor_escape_mechanism_for_solid_tumors
https://www.benchchem.com/product/b611022#improving-ft836-persistence-in-vivo
https://www.benchchem.com/product/b611022#improving-ft836-persistence-in-vivo
https://www.benchchem.com/product/b611022#improving-ft836-persistence-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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